molecular formula C12H15NO2 B2797941 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1823915-10-1

8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2797941
CAS No.: 1823915-10-1
M. Wt: 205.257
InChI Key: OCGYDONVZHYWHD-UHFFFAOYSA-N
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Description

8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.11 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group attached to the nitrogen atom of the spiro ring system. The spirocyclic framework is known for its rigidity and three-dimensional shape, making it an interesting scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of benzylamine with a suitable diol under acidic or basic conditions to form the spirocyclic structure. One common method involves the use of benzylamine and 1,2-diol in the presence of a strong acid catalyst, such as sulfuric acid, to promote the cyclization reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired spirocyclic product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted spirocyclic compounds .

Scientific Research Applications

8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

IUPAC Name

8-benzyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-11(5-3-1)8-13-6-7-15-12(13)9-14-10-12/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGYDONVZHYWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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